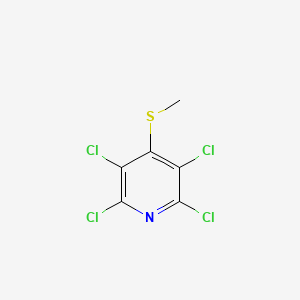

2,3,5,6-Tetrachloro-4-(methylthio)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloro-4-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETMKMGDUQNPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066846 | |

| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22963-62-8 | |

| Record name | 2,3,5,6-Tetrachloro-4-(methylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22963-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloro-4-(methylthio)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022963628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloro-4-(methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLORO-4-(METHYLTHIO)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7G5FW5TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Context of Chlorinated Pyridines in Heterocyclic Chemistry and Agrochemical Research

Chlorinated pyridines represent a critical class of compounds in organic synthesis and industrial applications. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, can be systematically modified by the introduction of chlorine atoms, which alters its electronic properties and reactivity. wikipedia.org This chlorination makes the pyridine ring susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

In heterocyclic chemistry, this reactivity is harnessed to build more complex molecular architectures. The chlorine atoms can be selectively replaced, providing a versatile platform for creating a diverse range of substituted pyridines. google.comacs.org This strategic functionalization is a cornerstone of modern synthetic chemistry.

The agrochemical industry, in particular, has extensively utilized chlorinated pyridines. agropages.com These compounds serve as crucial intermediates in the synthesis of a wide range of herbicides, fungicides, and insecticides. agropages.comnbinno.cominnospk.com The presence of chlorine atoms can enhance the biological activity and metabolic stability of the final agrochemical product. nbinno.com Pyridine-based pesticides are often characterized by their high efficacy, low toxicity to non-target organisms, and favorable environmental profiles, making them a key component of modern crop protection strategies. agropages.comresearchgate.net The development of fourth-generation pesticides, for instance, heavily relies on intermediates derived from chlorinated methylpyridines. agropages.com

Broader Scientific Significance in Environmental and Biological Studies

Synthesis of the 2,3,5,6-Tetrachloropyridine (B1294921) Scaffold

The foundational precursor, 2,3,5,6-tetrachloropyridine, can be prepared through several synthetic routes, primarily involving the manipulation of a perchlorinated pyridine precursor or the construction of the pyridine ring from acyclic starting materials.

Reductive Dechlorination of Pentachloropyridine (B147404)

A primary and well-documented method for the synthesis of 2,3,5,6-tetrachloropyridine involves the selective reductive dechlorination of pentachloropyridine. google.com This reaction preferentially removes the chlorine atom at the 4-position of the pyridine ring.

A common approach utilizes zinc metal as the reducing agent. google.com The reaction is typically carried out by treating pentachloropyridine with zinc dust in a suitable solvent system. One patented method describes the reaction of pentachloropyridine with about 0.7 to 1.1 gram atoms of zinc per mole of the starting material in a solvent such as an alkylnitrile (like acetonitrile), water, an alkylsulfoxide, or mixtures thereof, in the presence of an ammonium (B1175870) salt. google.com This process can achieve high conversions of pentachloropyridine, with the formation of 2,3,5,6-tetrachloropyridine being the major product. For instance, conversions of pentachloropyridine have been reported to be as high as 96.75%, with a high selectivity for the desired tetrachloropyridine isomer. google.com

| Reactant | Reagent | Solvent | Catalyst/Additive | Product | Conversion (%) |

| Pentachloropyridine | Zinc | Acetonitrile/Water | Ammonium Salt | 2,3,5,6-Tetrachloropyridine | Up to 96.75 |

Alternative Chlorination and Pyridine Ring Formation Approaches

Beyond the reductive dechlorination of pentachloropyridine, alternative strategies exist for the synthesis of the 2,3,5,6-tetrachloropyridine scaffold. These methods often involve either the direct, high-temperature chlorination of pyridine or its derivatives, or the construction of the chlorinated pyridine ring from acyclic precursors.

High-temperature chlorination of pyridine or less-chlorinated pyridine derivatives, such as 2,6-dichloropyridine (B45657) or 3,5-dichloro-2-trichloromethylpyridine, can yield 2,3,5,6-tetrachloropyridine. google.com These reactions are typically carried out in the vapor phase at temperatures ranging from 200°C to 600°C. google.com Another approach involves the reaction of glutaric acid dinitrile with chlorine gas at elevated temperatures (around 400-600°C). google.com

A distinct method for constructing the pyridine ring involves the reaction of trichloroacetyl chloride with acrylonitrile (B1666552) in the presence of a catalyst, such as copper(I) chloride or bromide. google.com This process can lead to the formation of a mixture of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol, with the reaction conditions being adjustable to favor the desired product. google.com

| Starting Material(s) | Reagents | Conditions | Product(s) |

| Pyridine or Pyridine Derivatives | Chlorine | High Temperature (200-600°C), Vapor Phase | 2,3,5,6-Tetrachloropyridine and other chlorinated pyridines |

| Glutaric acid dinitrile | Chlorine | High Temperature (400-600°C) | 2,3,5,6-Tetrachloropyridine |

| Trichloroacetyl chloride, Acrylonitrile | Copper(I) chloride/bromide | - | 2,3,5,6-Tetrachloropyridine, 3,5,6-Trichloropyridin-2-ol |

Preparation of 2,3,5,6-Tetrachloro-4-mercaptopyridine

The introduction of a sulfur-containing functional group at the 4-position of the tetrachloropyridine ring is a critical step towards the final product. This is achieved by converting 2,3,5,6-tetrachloropyridine into 2,3,5,6-tetrachloro-4-mercaptopyridine.

Reaction with Phosphorus Pentasulphide

One established method for the synthesis of 2,3,5,6-tetrachloro-4-mercaptopyridine is the reaction of pentachloropyridine with phosphorus pentasulphide (P₄S₁₀). rsc.org This reagent is a powerful thionating agent capable of converting a C-Cl bond to a C-SH group in this specific context. The reaction involves heating pentachloropyridine with phosphorus pentasulphide to afford the desired mercaptopyridine derivative. rsc.org

Treatment with Potassium or Sodium Hydrogen Sulphide

An alternative and effective route to 2,3,5,6-tetrachloro-4-mercaptopyridine involves the nucleophilic substitution of the 4-chloro substituent of pentachloropyridine with a hydrosulfide (B80085) salt. rsc.org Both potassium hydrogen sulphide (KSH) and sodium hydrogen sulphide (NaSH) can be utilized for this transformation. rsc.org The reaction is typically carried out by treating pentachloropyridine with the chosen hydrosulfide salt in a suitable solvent. This method provides a direct pathway to the desired mercaptan. rsc.org Similarly, related structures like 2-mercaptopyrimidine (B73435) can be prepared by reacting 2-chloropyrimidine (B141910) with sodium hydrosulfide. orgsyn.org

Methylation Reactions Leading to this compound

The final step in the synthesis is the methylation of the mercapto group of 2,3,5,6-tetrachloro-4-mercaptopyridine to form the target compound, this compound.

This transformation is typically achieved through reaction with a suitable methylating agent. Research has shown that 2,3,5,6-tetrachloro-4-mercaptopyridine can be effectively methylated using dimethyl sulphate. rsc.org This reaction introduces a methyl group onto the sulfur atom, yielding the final product, this compound. rsc.org Other common methylating agents used in organic synthesis include methyl iodide and methyl triflate, which could also potentially be employed for this transformation. researchgate.netresearchgate.netnih.gov

| Precursor | Methylating Agent | Product |

| 2,3,5,6-Tetrachloro-4-mercaptopyridine | Dimethyl sulphate | This compound |

Use of Methylating Agents (e.g., Dimethyl Sulphate)

While direct methylation of a corresponding thiol (2,3,5,6-tetrachloropyridine-4-thiol) using agents like dimethyl sulphate is a plausible synthetic route in broader organic chemistry, the more commonly documented industrial and laboratory-scale synthesis of this compound involves the reaction of pentachloropyridine with a source of the methylthiolate anion (CH₃S⁻). This anion is typically generated from methyl mercaptan (methanethiol) and a base, or by using a pre-formed salt such as sodium thiomethoxide (CH₃SNa). wikipedia.org

The reaction proceeds via the nucleophilic displacement of the chlorine atom at the 4-position of the pentachloropyridine ring. The 4-position is the most activated site for nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen atom and the flanking chlorine atoms.

A general representation of this synthesis is as follows:

C₅Cl₅N + CH₃SNa → C₆H₃Cl₄NS + NaCl

In this reaction, sodium thiomethoxide serves as the source of the nucleophilic methylthio group. wikipedia.org This method is often preferred due to the high reactivity of the thiolate nucleophile and the good leaving group ability of the chloride ion.

| Reactant | Role | CAS Number |

| Pentachloropyridine | Starting Material | 2176-62-7 |

| Sodium Thiomethoxide | Methylthiolating Agent | 5188-07-8 |

| Methyl Mercaptan | Precursor to Thiolate | 74-93-1 |

| Sodium Hydroxide | Base for Thiolate Generation | 1310-73-2 |

Exploration of Reaction Conditions and Yield Optimization

The optimization of the synthesis of this compound from pentachloropyridine is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters that are typically explored include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Selection: The choice of solvent can significantly influence the rate and outcome of the reaction. Polar aprotic solvents are often employed as they can effectively solvate the cation of the methylthiolate salt (e.g., Na⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity. Suitable solvents include:

Alcohols (e.g., Methanol, Ethanol): Can also serve as a proton source if starting from methyl mercaptan and a base.

Ethers (e.g., Tetrahydrofuran (THF), Dioxane): Good at solvating cations.

Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO): Highly polar aprotic solvents that can accelerate nucleophilic aromatic substitution reactions.

Temperature Control: The reaction is typically carried out at a controlled temperature to ensure selectivity and prevent side reactions. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts through the substitution of other chlorine atoms on the pyridine ring. A typical temperature range for this type of reaction is between room temperature and the reflux temperature of the chosen solvent.

Stoichiometry and Reagent Addition: The molar ratio of the methylthiolating agent to pentachloropyridine is a critical factor. A slight excess of the nucleophile is often used to ensure complete conversion of the starting material. The mode of addition, such as the slow, dropwise addition of the thiolate solution to the solution of pentachloropyridine, can help to control the reaction exotherm and improve selectivity.

Below is a table summarizing typical reaction parameters that are optimized for this synthesis.

| Parameter | Condition | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, THF, Methanol) | Enhances nucleophilicity of the thiolate anion. |

| Temperature | 25°C to 80°C | Balances reaction rate and selectivity. |

| Reactant Ratio | Slight excess of CH₃SNa | Drives the reaction to completion. |

| Reaction Time | 1 to 24 hours | Dependent on temperature and solvent. |

By carefully controlling these conditions, high yields and purity of this compound can be achieved.

Oxidation Reactions

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the stoichiometry of the reaction.

Formation of 2,3,5,6-Tetrachloro-4-(methylsulfinyl)pyridine

The selective oxidation of a sulfide (B99878) to a sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone. quimicaorganica.org This is typically achieved by using a stoichiometric amount of a suitable oxidizing agent. For the conversion of this compound to 2,3,5,6-tetrachloro-4-(methylsulfinyl)pyridine, employing one equivalent of an oxidant is a common strategy. quimicaorganica.orgnih.gov While specific experimental data for this exact transformation is not extensively detailed in readily available literature, the general principle of controlling stoichiometry is a fundamental concept in synthetic organic chemistry for achieving selective oxidation of sulfides. quimicaorganica.orgnih.gov

Formation of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMS Pyridine)

Further oxidation of the sulfoxide or direct, more forceful oxidation of the sulfide yields 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, a compound also known as TCMS Pyridine. Several methods have been reported for this transformation.

The progression from sulfide to sulfoxide and then to sulfone is a stepwise oxidation process. Achieving the sulfone as the final product generally involves the use of an excess of the oxidizing agent or more vigorous reaction conditions compared to those required for sulfoxide formation. The selective formation of either the sulfoxide or the sulfone is dependent on the careful control of the molar equivalents of the oxidant used. nih.govrsc.org For instance, using approximately one equivalent of an oxidant would favor the formation of the sulfoxide, while two or more equivalents would lead to the sulfone.

The chemoselectivity of sulfide oxidation can also be influenced by the reaction temperature. rsc.org By carefully monitoring and controlling these parameters, it is possible to selectively obtain either the sulfoxide or the sulfone derivative.

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfones.

Hydrogen Peroxide: A common and environmentally benign oxidant is hydrogen peroxide. mdpi.com In some cases, its efficacy can be enhanced by the use of catalysts or acidic conditions.

Peroxyacetic Acid: Peroxyacetic acid (PAA) is a potent oxidizing agent that can be used for the oxidation of sulfur-containing heterocycles. stackexchange.com It is often generated in situ by reacting acetic acid or acetic anhydride (B1165640) with hydrogen peroxide. stackexchange.com The oxidation of sulfides to sulfones using hydrogen peroxide in the presence of acetic acid likely proceeds through the formation of peroxyacetic acid, which is a more powerful oxidant. stackexchange.com In the two-step oxidation of a sulfide, hydrogen peroxide can play a major role in the initial oxidation to the sulfoxide, while the in-situ formed peroxyacetic acid is crucial for the subsequent oxidation to the sulfone. stackexchange.com PAA has been shown to selectively react with sulfur atoms in certain contexts. stackexchange.com

The general mechanism for the oxidation of sulfides by peroxyacetic acid is believed to involve an electrophilic attack by the peroxyacid oxygen on the sulfur atom.

Nucleophilic Substitution Reactions on the Pyridine Ring

The highly chlorinated pyridine ring in this compound and its oxidized derivatives is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the ring towards attack by nucleophiles.

Regioselectivity and Site Specificity of Substitutions

In nucleophilic aromatic substitution reactions of pyridine derivatives, attack is generally favored at the positions ortho and para (2- and 4-positions) to the nitrogen atom. quimicaorganica.orgstackexchange.com This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

In the case of 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (TCMS Pyridine), the pyridine ring is highly activated towards nucleophilic attack. Research on related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, has shown that both the chlorine atoms and the methylsulfonyl group can act as leaving groups in reactions with amines. researchgate.net The selectivity of which group is displaced can depend on the nature of the nucleophile and the reaction conditions. researchgate.net For example, with some amines, selective displacement of the chloride group is observed, while with others, the sulfone group is displaced. researchgate.net This suggests that in TCMS Pyridine, nucleophilic attack could potentially lead to the substitution of one of the chlorine atoms or the methylsulfonyl group at the 4-position. The specific site of substitution would be influenced by factors such as the nature of the incoming nucleophile and the relative stability of the possible intermediates.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,5,6-Tetrachloro-4-(methylsulfinyl)pyridine |

| 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMS Pyridine) |

| Peroxyacetic Acid |

| Hydrogen Peroxide |

| Acetic Acid |

| Acetic Anhydride |

Influence of Nucleophile Type and Steric Hindrance

The reactivity of polychlorinated pyridine rings in nucleophilic aromatic substitution (SNAr) is significantly influenced by the nature of the attacking nucleophile and the steric environment of the reaction site. In highly substituted systems like this compound, the chlorine atoms and the methylthio group create a sterically hindered environment.

The selectivity of nucleophilic attack is demonstrated in related polychlorinated systems. For instance, in reactions with pentafluoropyridine, the site of substitution can be controlled by the reaction conditions and the nucleophile's nature. Under mild basic conditions, nucleophilic attack occurs exclusively at the C-4 position. However, harsher conditions can lead to the replacement of fluorine atoms at the C-2 and/or C-6 positions. rsc.org

In a closely related class of compounds, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the chemoselectivity of reactions with various amines highlights the role of both steric and electronic factors. researchgate.net Sterically and electronically unbiased primary aliphatic amines were found to selectively displace the methylsulfonyl group. researchgate.net In contrast, anilines and secondary aliphatic amines tend to selectively displace a chloride group at the C4 position in the presence of a weak base. researchgate.net This suggests that the steric bulk of the nucleophile plays a crucial role in determining the reaction pathway, with less hindered nucleophiles favoring attack at the more sterically accessible position. This principle can be extrapolated to this compound, where the approach of a nucleophile to the chlorinated carbon atoms would be subject to similar steric constraints.

Displacement of the Methylsulfonyl Group

The methylthio group (-SCH₃) at the 4-position of the title compound can be oxidized to a methylsulfinyl (-SOCH₃) or a more highly oxidized methylsulfonyl (-SO₂CH₃) group. rsc.org The resulting 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine features a methylsulfonyl group that is a potent leaving group, making the C-4 position highly susceptible to nucleophilic attack.

The displacement of a methylsulfonyl group is a known strategy in the synthesis of substituted heteroaromatics. In studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines selectively displace the sulfone group. researchgate.net Furthermore, deprotonated anilines and their carbonyl derivatives also favor the displacement of the sulfone group over the chlorine atoms. researchgate.net This enhanced reactivity is attributed to the strong electron-withdrawing nature of the methylsulfonyl group, which activates the carbon atom to which it is attached for nucleophilic aromatic substitution. Similarly, the displacement of a methylsulfinyl group has been utilized to synthesize heavily substituted 2-aminopyridines. nih.gov

This body of evidence strongly suggests that the methylsulfonyl derivative of this compound would readily undergo nucleophilic substitution at the 4-position, allowing for the introduction of a wide range of nucleophiles.

Substitution in the 2-Position

While the 4-position is activated by the sulfur-containing substituent, the 2- and 6-positions of the pyridine ring are inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. In studies on the kinetics of substitution in 2,4,6-trichloropyrimidine, it was established that the 2-chloro position is the most active and is readily displaced by nucleophiles. zenodo.org This heightened reactivity is because the negative charge in the Meisenheimer intermediate can be stabilized by the adjacent nitrogen atom. zenodo.org

In the case of this compound, reaction with n-butyl-lithium, followed by hydrolysis, yields a mixture of 2,3,6-trichloro-4-mercaptopyridine (70%) and 2,3,5-trichloro-4-mercaptopyridine (30%). rsc.org This result indicates that under these specific reaction conditions, substitution of a chlorine atom occurs, preferentially at the 2- (or equivalently, the 6-) position.

Reactions with Organometallic Reagents (e.g., n-Butyl Lithium)

Lithiation and Subsequent Quenching Reactions

Organolithium reagents, such as n-butyl lithium (n-BuLi), are potent bases and nucleophiles that can react with polychlorinated pyridines in multiple ways. The reaction can proceed via metal-halogen exchange or by direct nucleophilic attack. With this compound, treatment with n-butyl lithium leads to a complex mixture of products, indicating competing reaction pathways. rsc.org The formation of 2,3,5,6-tetrachloropyridine suggests that one pathway involves the removal of the methylthio group, possibly through an initial attack at the sulfur atom followed by quenching. rsc.org Another product, tetrachloro-4-mercaptopyridine, arises from the cleavage of the S-CH₃ bond. rsc.org

Formation of Alkylated Pyridine Derivatives

The primary reaction observed between this compound and n-butyl lithium is the formation of an alkylated pyridine derivative. rsc.org The major product isolated from this reaction is 4-n-butyl-2,3,5,6-tetrachloropyridine. rsc.org This outcome suggests a nucleophilic substitution mechanism where the n-butyl anion displaces the methylthio group at the 4-position.

Table 1: Products from the Reaction of this compound with n-Butyl Lithium rsc.org

| Product Name | Structure | Reaction Pathway |

|---|---|---|

| 4-n-Butyl-2,3,5,6-tetrachloropyridine | C₅Cl₄N(C₄H₉) | Major product; Nucleophilic displacement of the -SCH₃ group by the butyl anion. |

| Tetrachloro-4-mercaptopyridine | C₅Cl₄N(SH) | Minor product; Cleavage of the S-CH₃ bond. |

Pyrolysis and Thermal Degradation Pathways

The thermal stability of chlorinated aromatic compounds is of significant environmental and industrial interest. Pyrolysis of the oxidized derivative, tetrachloro-4-methylsulphinylpyridine, a compound closely related to the title molecule, results in the formation of pentachloropyridine (45% yield) and tetrachloro-4-methylpyridine (24% yield), along with tar. rsc.org This indicates that under thermal stress, both C-S and S-C bond cleavage can occur, as well as potential rearrangement and dechlorination/methylation reactions.

The thermal degradation of polychlorinated aromatic compounds generally proceeds via a multi-step radical mechanism. nih.gov At high temperatures, the initial and most critical step is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, generating aryl and chlorine radicals. nih.gov The stability of the pyridine ring suggests that C-Cl bond scission would be a primary degradation pathway for this compound as well. The presence of a sulfur-containing group may introduce additional degradation pathways, such as C-S bond cleavage. Studies on the thermal desorption of polychlorinated biphenyls (PCBs) have shown that they can decompose to form even more toxic products like polychlorinated dibenzofurans (PCDFs), though the pathways for a nitrogen-containing heterocycle like pyridine would differ. nih.gov The thermal degradation of poly(vinylpyridine)s shows that the pyridine ring itself can degrade, yielding products like pyridine and various oligomers. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine |

| 2,3,5,6-Tetrachloro-4-mercaptopyridine |

| 2,3,6-Trichloro-4-mercaptopyridine |

| 2,3,5-Trichloro-4-mercaptopyridine |

| n-Butyl lithium |

| 4-n-Butyl-2,3,5,6-tetrachloropyridine |

| 2,3,5,6-Tetrachloropyridine |

| Pentachloropyridine |

| Tetrachloro-4-methylpyridine |

| Tetrachloro-4-methylsulphinylpyridine |

| Pentafluoropyridine |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine |

| 2,4,6-Trichloropyrimidine |

| Polychlorinated biphenyls (PCBs) |

Products of Pyrolysis (e.g., Pentachloropyridine)

In the absence of specific experimental data for this compound, the formation of pentachloropyridine as a pyrolysis product remains speculative. The generation of pentachloropyridine would necessitate the cleavage of the C-S bond and the subsequent substitution of the methylthio group with a chlorine atom. While plausible, the exact reaction conditions and the presence of a suitable chlorine source required for such a transformation have not been documented.

For context, the thermal decomposition of other highly chlorinated compounds, such as polychlorinated biphenyls (PCBs), is known to produce a variety of chlorinated aromatic compounds, including polychlorinated dibenzofurans (PCDFs) and polychlorophenols (PCPs). nih.govresearchgate.net However, direct extrapolation to the pyrolysis of a sulfur-containing heterocyclic compound like this compound is not scientifically rigorous without specific experimental evidence.

Further empirical studies are required to definitively identify and quantify the products formed during the pyrolysis of this compound.

| Potential Pyrolysis Product | Basis for Speculation | Confidence Level |

| Pentachloropyridine | Cleavage of C-S bond and chlorination | Low (Speculative) |

| Other Polychlorinated Pyridines | Fragmentation and rearrangement | Low (Speculative) |

| Chlorinated Aromatic Sulfur Compounds | Rearrangement and fragmentation | Low (Speculative) |

Mechanistic Hypotheses for Thermal Rearrangements

There is a lack of specific scientific literature detailing the mechanistic hypotheses for thermal rearrangements of this compound. The thermal behavior of this compound has not been a focus of published research.

Generally, thermal rearrangements of substituted aromatic and heteroaromatic compounds can proceed through various mechanisms, including radical and pericyclic pathways. For this compound, potential thermal rearrangements could involve the migration of the methylthio group or the chlorine atoms around the pyridine ring.

One might hypothesize a radical mechanism initiated by the homolytic cleavage of the C-S bond or a C-Cl bond at high temperatures. The resulting radicals could then undergo a series of propagation and termination steps to form various rearranged products. However, without experimental data such as product analysis and kinetic studies, any proposed mechanism remains entirely conjectural.

Mechanistic Investigations of Biological Activity Primarily Focused on 2,3,5,6 Tetrachloro 4 Methylsulfonyl Pyridine

Antifouling Action Mechanisms

The efficacy of 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (B80623) (TCMS pyridine) as an antifouling agent stems from its ability to interfere with critical life-sustaining processes in marine organisms. Research indicates that its mode of action is centered on mitochondrial dysfunction and the subsequent induction of cellular stress and death. mdpi.com

A primary mechanism of TCMS pyridine's antifouling activity is the inhibition of adenosine (B11128) triphosphate (ATP) synthesis within the mitochondria. ncats.io ATP is the main energy currency of the cell, and its production through cellular respiration is vital for survival. By disrupting the processes that generate ATP, TCMS pyridine (B92270) effectively starves the organism's cells of energy, leading to a cessation of metabolic activities and eventual death. A 2007 study systematically analyzed this inhibitory mechanism, confirming that TCMS pyridine targets mitochondrial ATP synthesis. ncats.io

The inhibition of ATP synthesis is a direct consequence of TCMS pyridine's interference with the mitochondrial respiratory chain. mdpi.comunipd.it This chain is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons and pump protons to generate the electrochemical gradient necessary for ATP production. researchgate.net One of the key enzymes in this pathway is succinate (B1194679) dehydrogenase (SDH), also known as Complex II. nih.govwikipedia.org SDH is unique as it participates in both the citric acid cycle and the electron transport chain, oxidizing succinate to fumarate. wikipedia.orguniprot.org By causing disturbances in the mitochondrial respiratory chain, TCMS pyridine disrupts the flow of electrons, impairs the function of components like SDH, and ultimately cripples the cell's ability to produce energy. mdpi.comnih.gov

Disruption of the mitochondrial respiratory chain by compounds like TCMS pyridine often leads to the generation of reactive oxygen species (ROS). mdpi.comnih.gov This creates a state of severe oxidative stress, which is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. nih.gov Elevated levels of oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA. This cellular damage can trigger apoptosis, a form of programmed cell death, which is a key component of the antifouling mechanism of TCMS pyridine. mdpi.com

The antifouling properties of TCMS pyridine are manifested in its profound effects on the early life stages of marine fouling organisms. mdpi.com During their life cycle, many marine invertebrates have a larval stage that must successfully settle on a surface and undergo metamorphosis to develop into a juvenile and then an adult. nih.govnih.gov

Studies on the compound ascidian Botryllus schlosseri have demonstrated that TCMS pyridine is a potent inhibitor of this critical life transition. mdpi.comunipd.it Exposure to this biocide prevents the settlement of larvae and completely inhibits their metamorphosis. mdpi.comunipd.it At a concentration of 50 μM, TCMS pyridine was found to be lethal to the larvae, preventing them from either swimming or settling. mdpi.com While some initial protrusion of ampullar rudiments was observed, the process of metamorphosis was ultimately arrested, highlighting the compound's effectiveness in preventing the establishment of fouling communities. mdpi.com

Interactive Data Table: Effects of TCMS Pyridine on Botryllus schlosseri Larvae

| Concentration | Outcome | Observation | Reference |

|---|---|---|---|

| 50 μM | Complete inhibition of metamorphosis | Larvae were dead; no swimming or settlement observed | mdpi.comunipd.it |

| 50 μM | Lethal | An initial protrusion of ampullar rudiments was noted before death | mdpi.com |

Fungicidal and Herbicidal Mechanisms of Action

Beyond its use in marine applications, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine is also recognized for its effectiveness as a fungicide and an herbicide in agricultural settings. chemimpex.comlgcstandards.com

The fungicidal and herbicidal activity of TCMS pyridine is rooted in its ability to interfere with essential cellular pathways in fungi and plants. chemimpex.com Similar to its antifouling mechanism, the compound's mode of action likely involves the disruption of mitochondrial respiration and energy production, as these are highly conserved and vital processes across eukaryotes, including fungi and plants. researchgate.net

In fungi, secondary metabolite production is often linked to pathogenicity and survival. nih.gov By disrupting core metabolic pathways, TCMS pyridine can inhibit growth and proliferation. For plants, the canonical mitochondrial respiratory chain is crucial for generating ATP to power cellular activities. researchgate.net Interference with this pathway would lead to energy depletion, metabolic collapse, and ultimately, the death of the plant, which explains the compound's herbicidal properties. chemimpex.com The broad-spectrum impact on fundamental energy-producing pathways makes it an effective agent against a range of unwanted fungi and plants.

Broader Antimicrobial Properties and Associated Mechanisms

TCMS possesses broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of bacteria, fungi, and algae. smolecule.com This wide range of activity has led to its investigation for use in applications such as food sanitation and water disinfection. smolecule.com The mechanism underlying this antimicrobial action is consistent with its effect on mitochondria, as it can disrupt microbial cell membranes and inhibit ATP synthesis, leading to cell death.

Interactive Table: Illustrative Antimicrobial Spectrum of a Chloropyridine Derivative

| Microorganism | Type | Illustrative MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 8 |

| Bacillus cereus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |

| Candida albicans | Fungus (Yeast) | 32 |

| Aspergillus niger | Fungus (Mold) | 16 |

This table is for illustrative purposes only and does not represent actual experimental data for 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine.

The effectiveness of TCMS as a fungicide is particularly notable, leading to its use as a mildewcide. nih.gov Its ability to inhibit fungal growth is directly linked to the disruption of essential energy production pathways.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Detailed Structure-Activity Relationship (SAR) studies specifically for analogs of 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine are not widely published. However, SAR studies on other biologically active pyridine derivatives can provide valuable insights into the structural features that typically govern potency.

For antimicrobial and herbicidal pyridines, the following general principles often apply:

Halogenation: The number and position of halogen atoms on the pyridine ring are critical for activity. Polychlorination, as seen in TCMS, often enhances lipophilicity, which can improve the compound's ability to cross cell membranes. However, the specific arrangement of halogens can drastically alter efficacy and target specificity. nih.gov

Substitution at the 4-position: The nature of the substituent at the 4-position of the pyridine ring is a key determinant of biological activity. In TCMS, the methylsulfonyl (-SO2CH3) group is crucial. The high oxidation state of the sulfur and the electron-withdrawing nature of this group significantly influence the electronic properties of the entire molecule. Replacing this group would likely have a profound impact on activity. For example, the corresponding methylthio (-SCH3) precursor is generally less biologically active.

Electronic Properties: Electron-withdrawing groups on the pyridine ring are often associated with increased antimicrobial or herbicidal activity. These groups can make the pyridine ring more susceptible to nucleophilic attack or alter its binding affinity for target enzymes. nih.gov

The table below outlines how hypothetical structural modifications to the TCMS molecule might influence its biological activity, based on general SAR principles for pyridine biocides.

Interactive Table: Hypothetical Structure-Activity Relationship for TCMS Analogs

| Modification | Position | Substituent Change | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| Ring Substitution | 2,3,5,6 | Fewer Chlorine Atoms | Likely Decrease | Reduced lipophilicity and altered electronic properties may hinder membrane transport and target binding. |

| Ring Substitution | 2,3,5,6 | Bromine instead of Chlorine | Variable | May alter binding affinity and reactivity; effect is target-dependent. |

| Side Chain | 4 | -SCH3 (Thioether) | Decrease | The sulfonyl group's electronic properties are critical for the established activity of TCMS. |

| Side Chain | 4 | -SO2CF3 | Potentially Increase | The trifluoromethyl group is a strong electron-withdrawing group that could enhance binding to the target site. |

| Side Chain | 4 | -H | Significant Decrease | Removal of the sulfonyl group would drastically alter the molecule's electronic profile and likely eliminate its specific mode of action. |

This table is based on general principles of medicinal chemistry and SAR for related compounds, not on direct experimental data for TCMS analogs.

These SAR principles highlight the fine-tuning required in the molecular structure to achieve high biological potency. The combination of a heavily chlorinated pyridine ring with a methylsulfonyl group at the 4-position appears to be a highly effective arrangement for the potent biological activity observed in TCMS.

Environmental Fate, Transport, and Ecotoxicological Research

Environmental Occurrence and Distribution in Various Compartments

The presence of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine in the environment is linked to its use as an intermediate in industrial synthesis, likely for pesticides and biocides. Its distribution is influenced by its physicochemical properties and its release from industrial sources.

Specific quantitative data on the concentrations of this compound in marine waters and sediments are not extensively documented in publicly available scientific literature. However, the detection of related chlorinated pyridine (B92270) compounds in the marine environment suggests potential pathways for its entry. General studies on marine chemical contaminants often focus on end-use products rather than industrial intermediates.

The biotransformation of related sulfur-containing compounds by marine-derived fungi has been observed, indicating that marine ecosystems are exposed to such chemicals. For instance, studies on the biotransformation of thiochroman (B1618051) derivatives by marine fungi like Emericellopsis maritima and Purpureocillium lilacinum highlight the metabolic capabilities of marine microbes towards these types of molecules. The degradation of organic sulfur compounds present in crude oil by marine microbial populations has also been demonstrated, showing that microbes in marine environments can metabolize sulfur heterocycles.

Pyridine and its derivatives are recognized as components of wastewater from various industrial activities, including pharmaceuticals, pesticides, and chemical manufacturing. Such industrial effluents are a primary route for the entry of these compounds into the environment. Pyridine-containing wastewater is often characterized by high chemical oxygen demand (COD), elevated organic nitrogen, and significant toxicity, making it challenging to treat.

While direct monitoring data for this compound in wastewater is scarce, the isolation of pyridine-degrading bacteria from industrial wastewater suggests the presence of these types of compounds. Advanced treatment methods, such as wet oxidation and adsorption using specialized resins, are employed to manage pyridine-laden wastewater, indicating the need to control their release.

| Environmental Compartment | Detection Status of this compound | Key Findings for Related Compounds |

|---|---|---|

| Marine Waters & Sediments | Specific quantitative data not widely available. | Marine fungi can biotransform related sulfur-containing heterocycles. |

| Wastewater | Not specifically reported, but presence is inferred from industrial processes. | Pyridine and its derivatives are known contaminants in industrial wastewater requiring specialized treatment. |

Degradation Pathways and Kinetics in Environmental Matrices

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including photochemical, microbial, and other abiotic transformations.

Specific studies on the photochemical degradation of this compound are limited. However, research on related chlorinated pyridines indicates that photolysis can be a significant degradation pathway in aquatic environments. For example, the pesticide chlorpyrifos (B1668852), which contains a 3,5,6-trichloro-2-pyridinol (B117793) moiety, is known to be susceptible to photolysis in aqueous solutions. The degradation of another compound, 2-chloropyridine (B119429), was readily achieved through UV irradiation in laboratory settings, with the kinetics following a first-order model. The efficiency of direct photolysis is dependent on the compound's ability to absorb light within the solar spectrum (>290 nm). For some pollutants, indirect photolysis, mediated by natural substances like dissolved organic matter, can also play a role.

Microbial action is a crucial mechanism for the breakdown of pyridine derivatives in the environment. While specific biodegradation pathways for this compound are not fully elucidated, research on analogous compounds provides valuable insights.

Under aerobic conditions , bacteria have been shown to degrade various pyridine compounds, often through hydroxylation. Fungi are also capable of degrading complex organic sulfur compounds. For instance, the fungus Paecilomyces sp. degrades several organosulfur compounds via an oxidative attack on the sulfur atom. This suggests a potential pathway for this compound could involve the oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group.

Under anaerobic conditions , the degradation of aromatic sulfur compounds has been observed. Sulfate-reducing bacteria, such as Desulfovibrio psychrotolerans, have demonstrated the ability to degrade compounds like para-toluene sulfonic acid and thiophene-2-acetic acid in soil and sludge microcosms. The degradation of other chlorinated aromatic compounds, which can be persistent, is also known to occur through microbial action in various environments. The microbial degradation of pesticides is influenced by numerous factors, including the microbial species present, environmental pH, temperature, and the availability of nutrients.

| Degradation Process | Condition | Findings on this compound and Related Compounds |

|---|---|---|

| Photochemical Degradation | Aquatic Systems | Direct studies are lacking. Related chlorinated pyridines like 2-chloropyridine undergo photolysis. |

| Microbial Biodegradation | Aerobic | Specific pathways are unknown. Fungi can oxidize the sulfur atom in related organosulfur compounds. |

| Anaerobic | Specific pathways are unknown. Sulfate-reducing bacteria can degrade other aromatic sulfur compounds. | |

| Hydrolysis & Abiotic | Aqueous Environment | No specific data available. Abiotic degradation of other pesticides with similar functional groups can occur in anoxic, sulfur-containing systems. |

There is a lack of specific experimental data concerning the hydrolysis and other abiotic degradation pathways of this compound. Generally, the stability of a molecule to hydrolysis depends on the reactivity of its functional groups. For some pesticides, abiotic degradation in anoxic, sulfur-containing systems mediated by natural organic matter has been shown to be a significant transformation pathway. For example, the abiotic degradation of methyl parathion (B1678463) is enhanced in the presence of sulfide (B99878) and natural organic matter, proceeding through nitro group reduction and hydrolysis. The high degree of chlorination on the pyridine ring of this compound may influence its susceptibility to nucleophilic attack and other abiotic reactions.

Environmental Persistence and Mobility Assessments

The environmental persistence and mobility of a chemical compound are critical factors in determining its potential for long-term environmental impact. These characteristics govern how long a substance remains in the environment and how it moves between different environmental compartments such as soil, water, and air. For this compound, a comprehensive understanding is built by examining its environmental half-lives and its potential for sorption and leaching in soils and sediments.

Limited specific data exists for the environmental half-life of this compound. However, information on the closely related compound, 2,3,5,6-Tetrachloropyridine (B1294921), indicates that photodegradation is the primary mechanism for its removal from the environment, while hydrolysis and biodegradation are comparatively slow processes. oecd.org Organochlorine pesticides as a class are known for their chemical stability and persistence in the environment, with half-lives that can range from months to years. mdpi.comhealth.wa.gov.au

For 2,3,5,6-Tetrachloropyridine, the estimated half-lives in various environmental compartments are as follows:

| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference |

|---|---|---|---|

| Air | Direct Photolysis | 1 week | oecd.org |

| Atmosphere | Photooxidation | 3 years | oecd.org |

| Water (50cm depth) | Direct Photolysis | 1 year | oecd.org |

These values suggest that while the compound can be removed from the atmosphere relatively quickly, its persistence in water is significantly longer. Given the structural similarity, this compound is also expected to be a persistent organic pollutant. mdpi.com

The mobility of a chemical in soil and sediment is largely determined by its tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and less potential for leaching into groundwater.

For this compound, the predicted octanol-water partition coefficient (XlogP) is 4.5, which is higher than that of its parent compound. uni.lu A higher log Kow/XlogP value generally correlates with a higher Koc, indicating that this compound is expected to have a strong affinity for soil and sediment organic matter. This strong sorption would limit its mobility and potential to leach into groundwater. mdpi.com Organochlorine pesticides, due to their lipophilic nature, generally exhibit strong adsorption to the surface layers of soils, which contributes to their persistence. mdpi.comnih.gov

| Compound | Log Kow / XlogP | Estimated Koc (L/kg) | Mobility Potential | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | 3.32 (Log Kow) | 1500 | Low | jubilantingrevia.com |

| This compound | 4.5 (XlogP) | Not specified (Expected to be high) | Very Low (Inferred) | uni.lu |

Ecotoxicity and Ecological Impact on Non-Target Organisms

The release of synthetic chemicals into the environment can have unintended consequences for organisms that are not the target of their original application. The following sections explore the potential ecotoxicological effects of this compound on aquatic life and its broader impact on marine ecosystems.

While specific toxicity data for this compound are limited, studies on the parent compound, 2,3,5,6-Tetrachloropyridine, indicate that it is moderately toxic to aquatic organisms, including fish, algae, and daphnids. oecd.org Acute toxicity is typically measured by the concentration that is lethal to 50% of a test population over a short period (LC50), while chronic effects may impact reproduction or growth over a longer duration. usgs.govepa.gov

Organophosphorus pesticides, a class to which the parent insecticide chlorpyrifos belongs, are known to be harmful to a wide range of organisms, including fish and beneficial arthropods, primarily by inhibiting acetylcholinesterase. ssu.ac.irresearchgate.net The degradation products of these pesticides, such as chlorinated pyridinols, can also be toxic. ssu.ac.ir Given its classification as an organochlorine, this compound is expected to pose a risk to aquatic life. pops.int Toxicity tests on various aquatic species are essential to determine the precise level of risk. nih.gov

The introduction of persistent organochlorine pesticides into marine environments is a significant concern due to their stability and potential for long-range transport. uliege.be These compounds can find their way into marine ecosystems, which often act as the ultimate sink for terrestrial contaminants. nih.gov Once in the marine environment, they can persist in sediments and water, posing a long-term threat to biodiversity. nih.govcapes.gov.br

Bioaccumulation is the process by which organisms absorb a contaminant, such as a pesticide, from their environment and food faster than they can excrete it, leading to its accumulation in their tissues. researchgate.netunilag.edu.ng This is a particular concern for lipophilic (fat-soluble) compounds like organochlorine pesticides, which tend to accumulate in the fatty tissues of animals. health.wa.gov.au When these organisms are consumed by others, the contaminant is transferred up the food chain, a process known as biomagnification. uliege.be

The bioaccumulation potential of a chemical is often estimated using its bioconcentration factor (BCF) and its octanol-water partition coefficient (Log Kow). For 2,3,5,6-Tetrachloropyridine, an estimated BCF of 70 and a Log Kow of 3.32 suggest a low to moderate potential to bioaccumulate. jubilantingrevia.com However, the predicted XlogP for this compound is 4.5, which is significantly higher. uni.lu This higher value suggests a greater affinity for lipids and therefore a higher potential for bioaccumulation in aquatic food webs. epa.gov Organisms at higher trophic levels, such as predatory fish, birds, and marine mammals, are often at the greatest risk from biomagnification. epa.gov

| Compound | Log Kow / XlogP | Estimated BCF | Bioaccumulation Potential | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | 3.32 (Log Kow) | 70 | Low to Moderate | jubilantingrevia.com |

| This compound | 4.5 (XlogP) | Not specified (Expected to be higher) | High (Inferred) | uni.lu |

Research on the Ecotoxicological Effects of this compound on Biocoenoses and Microbial Communities Remains Limited

General toxicological assessments and information on related compounds, such as 2,3,5,6-tetrachloropyridine—an intermediate in the manufacturing of certain pesticides—are available. tera.org However, this information does not provide specific insights into the ecotoxicological profile of this compound itself. The transformation of the parent compound into this specific methylthio-derivative can significantly alter its chemical properties and, consequently, its environmental behavior and impact.

In the broader context of pesticide science, it is understood that such compounds can have varied effects on soil and aquatic ecosystems. For instance, studies on other pesticides have shown the potential to alter the structure and diversity of bacterial and fungal communities in soil. mdpi.comnih.gov These changes can manifest as shifts in the abundance of dominant phyla, such as Proteobacteria, Actinobacteria, and Firmicutes, or alterations in the presence of specific genera. mdpi.com Similarly, research on other pyridine-based pesticides, like chlorpyrifos and its degradation product 3,5,6-trichloro-2-pyridinol (TCP), indicates potential for environmental persistence and effects on soil microbial processes. mdpi.com

In aquatic environments, pesticides can disrupt microbial communities, with some studies showing that while herbicide mixtures may have no discernible effect on microbial diversity, insecticide mixtures can lead to a reduction in diversity and an altered community structure. mdpi.com The impact of pesticides is not limited to microorganisms; aquatic invertebrates can also be significantly affected, with some compounds causing lethal and sublethal effects that can cascade through the food web. mdpi.com

While these general principles of ecotoxicology are well-established, they cannot be directly extrapolated to predict the specific effects of this compound without dedicated experimental studies. The absence of such studies in the public domain means that a detailed analysis, including data tables on its effects on biocoenoses and microbial communities, cannot be provided at this time. Further research is needed to elucidate the environmental fate, transport, and ecotoxicological profile of this specific chemical compound.

Analytical Methodologies for Environmental and Biological Monitoring

Sample Preparation Techniques

Sample preparation is a critical phase in the analytical process, designed to isolate the target analyte from complex matrices such as soil, water, or biological tissues, and to remove interfering substances. scioninstruments.com This stage significantly influences the accuracy, sensitivity, and reliability of the final measurement.

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Solid Phase Microextraction)

The initial step in sample preparation is the extraction of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine from the sample matrix. The choice of method depends on the sample type, the physicochemical properties of the analyte, and the required detection limits.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for isolating organochlorine compounds from aqueous samples. researchgate.net The method relies on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For compounds similar to this compound, solvents such as hexane, dichloromethane, or a mixture of the two are commonly employed. scioninstruments.comresearchgate.netdergipark.org.tr For instance, a standard method for organochlorine pesticides in water involves extraction with methylene (B1212753) chloride. A newer variation, dispersive liquid-liquid microextraction (DLLME), uses a small amount of extraction solvent dispersed in the aqueous sample, offering high recovery and enrichment factors with minimal solvent usage. researchgate.net161.139.21

Solid Phase Extraction (SPE): SPE is a versatile and efficient alternative to LLE that reduces solvent consumption. This technique involves passing the sample through a solid sorbent cartridge, which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an organic solvent. mdpi.com For organochlorine and pyridine-based pesticides, C18 (octadecylsilane) or polymeric sorbents are frequently used. scioninstruments.commdpi.comresearchgate.net The selection of the eluting solvent is crucial for achieving high recovery.

Solid Phase Microextraction (SPME): SPME is a modern, solvent-free extraction technique that integrates sampling, extraction, and concentration into a single step. tandfonline.comnih.gov It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase, which is exposed directly to the sample or its headspace. tandfonline.comnih.gov Analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a chromatograph for thermal desorption and analysis. nih.gov For nitrogen-containing pesticides, polyacrylate-coated fibers have proven effective. nih.gov SPME is particularly advantageous for its simplicity, speed, and suitability for automation, although the fibers can be fragile and expensive. tandfonline.comresearchgate.net

Clean-up and Concentration Procedures

Following extraction, the resulting extract often contains co-extracted matrix components (e.g., fats, pigments, lipids) that can interfere with chromatographic analysis and damage the analytical column. hrpub.orgresearchgate.net A clean-up step is therefore essential to remove these interferences. scioninstruments.com

Clean-up Procedures: Common clean-up techniques include adsorption chromatography and SPE. hrpub.orgresearchgate.net In adsorption chromatography, the extract is passed through a column packed with a sorbent like Florisil or silica gel. The choice of solvent and sorbent allows for the separation of the analyte from interfering substances. SPE cartridges can also be used for clean-up, offering high efficiency and selectivity. hrpub.orgresearchgate.net For complex matrices, Gel Permeation Chromatography (GPC) is effective in removing high-molecular-weight interferences. researchgate.net A patent related to the separation of chloropyridine products describes industrial-scale clean-up involving neutralization and flash distillation. google.com

Concentration Procedures: To achieve the low detection limits often required in environmental and biological monitoring, the purified extract is typically concentrated. scioninstruments.com This is most commonly accomplished by gentle evaporation of the solvent using a stream of nitrogen or a rotary evaporator. The final volume is adjusted to a specific level before instrumental analysis.

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating the target analyte from other compounds in the extract before detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC)

GC is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, such as organochlorine pesticides and pyridine (B92270) derivatives. scioninstruments.comcdc.govnih.gov As a chlorinated pyridine, this compound is well-suited for GC analysis. The separation occurs in a capillary column, and the choice of the stationary phase is critical for resolving the target analyte from other components.

| Parameter | Typical Specification for Related Compounds | Source |

| Column Type | Fused-silica capillary column (e.g., 30 m x 0.25 mm) | epa.gov |

| Stationary Phase | Phenyl-methylpolysiloxane (e.g., 5% phenyl) | epa.gov |

| Carrier Gas | Helium or Hydrogen | scioninstruments.com |

| Injection Mode | Splitless or Pulsed Splitless | nih.gov |

| Temperature Program | Ramped oven temperature (e.g., 60°C to 300°C) | epa.gov |

Liquid Chromatography (LC), including HPLC and UHPLC

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are excellent alternatives to GC, particularly for compounds that are polar, non-volatile, or thermally unstable. scioninstruments.com HPLC methods have been developed for pyridine and its derivatives, often providing good peak shape and resolution without the need for derivatization. helixchrom.comhelixchrom.com Reversed-phase HPLC is the most common mode used.

| Parameter | Typical Specification for Pyridine Derivatives | Source |

| Column Type | Reversed-Phase (e.g., C18, C8) or Mixed-Mode | sielc.comresearchgate.netchromforum.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | sielc.comresearchgate.net |

| Additives | Formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) buffer | helixchrom.com |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.net |

| Detection | UV or Mass Spectrometry (MS) | helixchrom.comhelixchrom.com |

Detection and Identification Approaches

The final step is the detection of the separated compound as it elutes from the chromatographic column. The detector's response is used for quantification, while its specificity is crucial for unambiguous identification.

Mass Spectrometry (MS): MS is the most powerful and specific detection technique when coupled with either GC (GC-MS) or LC (LC-MS). scioninstruments.comwisdomlib.org It works by ionizing the analyte and separating the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. wisdomlib.orgub.edu For quantitative analysis, MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, providing enhanced sensitivity and selectivity. nih.govub.edu For chlorinated compounds, negative chemical ionization (NCI) can offer superior sensitivity. nih.gov

Electron Capture Detector (ECD): The ECD is a highly sensitive detector for GC that is particularly responsive to electrophilic compounds, such as those containing halogens. It is a common choice for the analysis of organochlorine pesticides and would be a suitable detector for this compound, offering excellent sensitivity for trace-level detection.

UV Detector: For HPLC analysis, a UV detector is commonly used for compounds that contain a chromophore, such as the pyridine ring. helixchrom.comsielc.com Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance. While less specific than MS, it is a robust and cost-effective option for quantification when interferences are minimal.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of pyridine compounds in various matrices. cdc.govcdc.gov This technique provides a high degree of sensitivity and specificity, allowing for both identification and quantification. In its standard operation, the mass spectrometer scans a range of mass-to-charge ratios, generating fragmentation patterns that serve as a chemical fingerprint for compound identification, often aided by spectral libraries. ub.edu

For enhanced selectivity, especially in complex samples, single-ion monitoring (SIM) mode can be employed. ub.edu This approach focuses the detector on specific fragment ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio and lowers detection limits.

Tandem mass spectrometry (MS/MS), such as in GC-MS/MS systems, offers a further leap in selectivity and sensitivity. mdpi.com This technique involves the selection of a specific precursor ion from the first mass spectrometer, its fragmentation in a collision cell, and the subsequent analysis of the resulting product ions in a second mass spectrometer. This process, known as multiple reaction monitoring (MRM) when specific transitions are monitored, drastically reduces background interference and is a powerful tool for trace-level pesticide analysis. researchgate.net For the related compound, 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (B80623), GC-MS analysis has been successfully applied, sometimes involving a derivatization step with reagents like BSTFA to increase volatility and improve chromatographic performance.

Predicted mass spectrometry data for this compound provides theoretical values for its various ionized forms (adducts), which are essential for developing and confirming MS-based detection methods. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 261.88130 | 142.7 |

| [M+Na]⁺ | 283.86324 | 154.3 |

| [M-H]⁻ | 259.86674 | 143.0 |

| [M+NH₄]⁺ | 278.90784 | 160.1 |

| [M+K]⁺ | 299.83718 | 148.7 |

| [M]⁺ | 260.87347 | 146.2 |

| [M]⁻ | 260.87457 | 146.2 |

| Data sourced from PubChemLite. uni.lu |

Application of Selective Detectors

While mass spectrometry is highly effective, other selective detectors for gas chromatography are also valuable for analyzing halogenated and sulfur-containing compounds like this compound.

The Electron Capture Detector (ECD) is exceptionally sensitive to compounds containing electronegative atoms, particularly halogens. chromatographyonline.com This makes it an ideal choice for detecting tetrachlorinated pyridines. The ECD operates by measuring a decrease in a constant electron current caused by the analyte capturing electrons as it passes through the detector. chromatographyonline.com It is renowned for its ability to achieve very low detection limits, often in the picogram range, for halogenated pesticides. chromatographyonline.com A comparative study on sulfur mustard, a related class of compound, found the ECD to be the most sensitive detector compared to Flame Photometric and Flame Ionization detectors. cdc.gov

The Flame Photometric Detector (FPD) is another selective detector that can be used, as it is specifically sensitive to sulfur- and phosphorus-containing compounds. While generally less sensitive than the ECD for halogenated compounds, its selectivity for sulfur makes it a viable option for detecting the methylthio group in the target molecule. cdc.gov

Development of Sensitive and Robust Analytical Protocols

Developing a successful analytical method for trace contaminants involves more than just the final detection step; it requires a comprehensive protocol encompassing sample extraction, cleanup, and concentration. mdpi.com The goal is to create a method that is not only sensitive enough to detect low concentrations (e.g., µg/kg) but also robust enough to handle different sample types and minimize analytical variability. researchgate.net

For pesticide residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique. mdpi.com It typically involves an initial extraction with an organic solvent (like acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, where a sorbent is added to the extract to remove interfering matrix components. mdpi.com

Protocols often require optimization of several factors:

Extraction: Techniques like solid-phase extraction (SPE) are used to isolate analytes from aqueous samples and concentrate them. researchgate.net

Cleanup: The removal of co-extracted matrix components is critical to prevent interference and protect the analytical instrument. chromatographyonline.com

Derivatization: In some cases, chemical modification of the analyte can improve its volatility or detection characteristics.

The development of such methods is validated by assessing parameters like trueness (recovery), precision, linearity, and limits of detection (LOD) and quantification (LOQ). For many pesticides, methods using GC-MS/MS have achieved LOQs in the low µg/kg range in complex food matrices. researchgate.net

Challenges in Trace Analysis and Matrix Effects

A significant hurdle in the trace analysis of pesticides in complex environmental and biological samples is the phenomenon known as the matrix effect. nih.gov This is particularly problematic in GC-based analyses. The matrix effect is an alteration of the analytical signal (either enhancement or suppression) caused by co-eluting compounds from the sample matrix. nih.gov

In GC-MS, the most common manifestation is the matrix-induced signal enhancement . mdpi.comchromatographyonline.com This occurs when non-volatile components from the sample matrix accumulate in the GC injector liner and the head of the chromatographic column. These components mask active sites—points where thermally labile analytes like organochlorine pesticides can adsorb or degrade. mdpi.comchromatographyonline.com By blocking these active sites, the matrix components protect the analyte, allowing more of it to reach the detector, which results in a stronger signal and an overestimation of the concentration if not properly compensated for. mdpi.com

The severity of matrix effects depends heavily on the analyte's properties and the complexity of the sample matrix. mdpi.com For instance, the analysis of herbal-based products or fatty foods can be particularly challenging. mdpi.com

Strategies to overcome these challenges include:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is identical to the sample being analyzed. This helps to ensure that the standards and the samples experience the same matrix effects. mdpi.com

Thorough Sample Cleanup: More extensive cleanup procedures, such as SPE, can be employed to remove the interfering matrix components before injection. chromatographyonline.com

Use of Isotope-Labeled Internal Standards: Adding a stable, isotopically-labeled version of the analyte to the sample before extraction can compensate for both matrix effects and variations in recovery. chromatographyonline.com

Modification of GC Conditions: Adjusting injection parameters or using more inert liners and columns can help minimize the interactions that lead to matrix effects. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Environmental Behavior

Molecular dynamics (MD) simulations could be used to model the behavior of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine in various environmental compartments, such as water or soil. These simulations would track the movement of individual atoms over time, providing insights into its transport, partitioning, and potential degradation pathways in the environment. Such studies are critical for assessing the environmental fate and persistence of the compound. At present, there are no published MD simulation studies specifically for the environmental behavior of this compound.

In Silico Prediction of Biological Activity and Toxicological Profiles

In silico methods use computational models to predict the biological activity and toxicity of chemicals. These approaches, which include Quantitative Structure-Activity Relationship (QSAR) models, can estimate properties like carcinogenicity, mutagenicity, and other toxic endpoints. This helps in prioritizing chemicals for further experimental testing while reducing animal testing. While general in silico toxicology databases and software exist, a specific toxicological profile for this compound generated through these methods is not publicly documented. Toxicological data is available for the related compound 2,3,5,6-tetrachloropyridine (B1294921), but this information cannot be directly extrapolated.

Modeling of Reaction Pathways and Mechanism Elucidation

Computational modeling can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can elucidate the most likely reaction mechanisms. This information is valuable for optimizing synthetic routes and understanding how the compound might break down under different conditions. There are currently no available studies that model the reaction pathways of this specific compound.

Spectroscopic Data Correlation with Theoretical Models

Theoretical models, such as those derived from DFT calculations, can predict spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these predicted spectra with experimentally obtained data, researchers can validate the computed molecular structure and gain a more detailed understanding of the molecule's vibrational and electronic properties. While predicted collision cross section data is available, a comprehensive correlation of various spectroscopic data with theoretical models for this compound has not been reported.

Predicted Collision Cross Section Data

While comprehensive computational studies are lacking, some predicted data for this compound is available from computational databases. One such dataset is the predicted collision cross section (CCS) values, which relate to the shape and size of the ionized molecule in the gas phase.